![molecular formula C18H12FN3OS B4685309 N-[3-cyano-4-(4-fluorophenyl)-5-methyl-2-thienyl]isonicotinamide](/img/structure/B4685309.png)
N-[3-cyano-4-(4-fluorophenyl)-5-methyl-2-thienyl]isonicotinamide
Übersicht
Beschreibung
N-[3-cyano-4-(4-fluorophenyl)-5-methyl-2-thienyl]isonicotinamide, also known as GSK461364A, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It was first synthesized by GlaxoSmithKline and has been found to have inhibitory effects on various kinases, including cyclin-dependent kinases (CDKs) and glycogen synthase kinase 3 (GSK-3).
Wirkmechanismus
The mechanism of action of N-[3-cyano-4-(4-fluorophenyl)-5-methyl-2-thienyl]isonicotinamide involves its binding to the ATP-binding site of CDKs and GSK-3, thereby inhibiting their activity. This leads to cell cycle arrest and apoptosis in cancer cells, as well as modulation of various signaling pathways in other diseases.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, depending on the cell type and disease being studied. In cancer cells, it has been found to induce cell cycle arrest and apoptosis, while in other diseases, it has been found to modulate various signaling pathways and have anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-[3-cyano-4-(4-fluorophenyl)-5-methyl-2-thienyl]isonicotinamide is its specificity for CDKs and GSK-3, which allows for targeted inhibition of these kinases. However, one limitation is its relatively low potency compared to other CDK inhibitors, which may limit its efficacy in certain cancer types.
Zukünftige Richtungen
For research on N-[3-cyano-4-(4-fluorophenyl)-5-methyl-2-thienyl]isonicotinamide include further studies on its efficacy in different cancer types, as well as its potential therapeutic applications in other diseases, such as Alzheimer's disease. Additionally, further studies on the mechanism of action of this compound may lead to the development of more potent and selective CDK inhibitors.
Wissenschaftliche Forschungsanwendungen
N-[3-cyano-4-(4-fluorophenyl)-5-methyl-2-thienyl]isonicotinamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. It has been found to have inhibitory effects on CDKs, which are involved in cell cycle regulation and are often overexpressed in cancer cells. This compound has also been found to have inhibitory effects on GSK-3, which is involved in various signaling pathways and has been implicated in the development of several diseases, including Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-[3-cyano-4-(4-fluorophenyl)-5-methylthiophen-2-yl]pyridine-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12FN3OS/c1-11-16(12-2-4-14(19)5-3-12)15(10-20)18(24-11)22-17(23)13-6-8-21-9-7-13/h2-9H,1H3,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCLMDNBOZGTHCV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(S1)NC(=O)C2=CC=NC=C2)C#N)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12FN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.